Ethyl 1-allyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC15841520
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrN2O2 |
|---|---|
| Molecular Weight | 273.13 g/mol |
| IUPAC Name | ethyl 4-bromo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H13BrN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |
| Standard InChI Key | UUMVIARHMYUZPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=NN1CC=C)C)Br |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The compound’s molecular formula, C₁₀H₁₃BrN₂O₂, reflects a bromine atom and an ethyl ester group integrated into a pyrazole backbone. Its molecular weight of 273.13 g/mol places it within the range of medium-sized heterocyclic compounds, balancing solubility and reactivity for synthetic applications.
Structural Features
The pyrazole ring’s substitution pattern is critical to its functionality:
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Position 1: An allyl group (-CH₂-CH=CH₂) enhances steric bulk and provides a site for further functionalization.
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Position 4: A bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions .
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Position 3: A methyl group contributes to lipophilicity, potentially improving membrane permeability in biological systems.
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Position 5: An ethyl ester (-COOEt) offers a handle for hydrolysis to carboxylic acids or transesterification .
Synthesis and Manufacturing
Stepwise Synthesis Process
The synthesis involves three key steps, as detailed in industrial protocols :
Step 1: Pyrazole Ring Formation
Condensation of hydrazine derivatives with β-keto esters forms the pyrazole core. For example, cyclization of ethyl acetoacetate with allyl hydrazine yields 1-allyl-3-methyl-1H-pyrazole-5-carboxylate.
Step 2: Bromination
Electrophilic bromination at position 4 is achieved using bromine sources (e.g., N-bromosuccinimide) under Lewis acid catalysis (e.g., AlCl₃). This step proceeds via an electrophilic aromatic substitution mechanism, with yields exceeding 80% under optimized conditions .
Step 3: Esterification
The carboxylic acid intermediate is esterified with ethanol under acidic or basic conditions to yield the final ethyl ester .
Catalysts and Reaction Conditions
Physical and Chemical Properties
While limited data exist on melting points or solubility, the compound’s properties can be inferred from structural analogs:
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and bromine groups.
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Stability: Bromine’s electron-withdrawing effect may reduce thermal stability compared to non-halogenated pyrazoles.
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Reactivity: The allyl group participates in Diels-Alder reactions, while the bromine atom enables Suzuki-Miyaura couplings .
Applications in Pharmaceutical Development
This compound serves as a precursor for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Hydrolysis of the ester yields carboxylic acids, which are pharmacologically active .
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Antimicrobial Agents: Functionalization at the allyl or bromine positions generates derivatives with enhanced potency.
Future Research Directions
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